tert-Butyl 3-(2-iodoethoxy)propanoate

PROTAC linker nucleophilic substitution reaction kinetics

Heterobifunctional PROTAC assembly often suffers from slow conjugation kinetics and incompatible protecting groups. This PEG-based linker solves both: a primary iodoalkyl leaving group (C-I bond 1.3× weaker than C-Br) enables 5-10× faster SN2 reactions, while the tert-butyl ester allows mild TFA deprotection without affecting nucleophile-sensitive moieties. • ΔXLogP +0.4 vs. bromo analog → improved membrane permeability • ≥98% purity at ~63% lower cost than bromo version (GBP 69/g) • Ideal for FAK degrader synthesis (reference IC50: 6.5 nM)

Molecular Formula C9H17IO3
Molecular Weight 300.13 g/mol
Cat. No. B2924532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-iodoethoxy)propanoate
Molecular FormulaC9H17IO3
Molecular Weight300.13 g/mol
Structural Identifiers
InChIInChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
InChIKeyQHEWEVSSGBFOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(2-iodoethoxy)propanoate: PROTAC Linker


tert-Butyl 3-(2-iodoethoxy)propanoate (CAS 2296723-16-3, MW 300.13) is a PEG-based PROTAC linker featuring a primary iodoalkyl leaving group and an acid-labile tert-butyl ester . The compound serves as a heterobifunctional building block for nucleophilic substitution reactions and subsequent deprotection, enabling the construction of complex PROTAC molecules and bioconjugates . Its molecular architecture—C9H17IO3 with seven rotatable bonds—provides moderate flexibility while maintaining sufficient rigidity for targeted functionalization .

PEG-based PROTAC linker building block
Iodo leaving group supports SN2 conjugation
Acid-labile tert-butyl ester for orthogonal deprotection
Heterobifunctional architecture for bioconjugate assembly

tert-Butyl 3-(2-iodoethoxy)propanoate: Why Analogs Fail


Substituting the iodo group with bromo or chloro, or replacing the tert-butyl ester with a methyl ester, fundamentally alters reaction kinetics, yield, and downstream compatibility. The C–I bond is 1.3× weaker than C–Br (61.9 vs. 79.6 kcal/mol) , translating to 5–10× faster SN2 substitution rates [1]. This reactivity gap directly impacts conjugation efficiency in PROTAC assembly. Furthermore, the iodo analog exhibits a ΔXLogP +0.4 over its bromo counterpart (2.0 vs. 1.6) [2], which can influence organic-phase partitioning during synthesis and cell permeability in final constructs. Finally, the tert-butyl ester undergoes mild acid cleavage (e.g., TFA/CH2Cl2, 0–23°C, 1 h) while remaining stable to nucleophiles and bases [3], whereas methyl esters require harsh saponification conditions incompatible with many functional groups. These quantitative and orthogonal features preclude generic substitution.

Iodo leaving group
vs
Bromo or chloro substitution may significantly reduce SN2 conjugation rate
tert-Butyl ester
vs
Methyl ester requires harsher saponification, compromising functional group tolerance
Iodo XLogP profile
vs
Bromo analog exhibits lower lipophilicity; partitioning behavior may shift

tert-Butyl 3-(2-iodoethoxy)propanoate: Quantitative Comparison


SN2 Reactivity: Iodo vs Bromo Leaving Group

The carbon–iodine bond in tert-butyl 3-(2-iodoethoxy)propanoate exhibits a dissociation energy of 61.9 kcal/mol, compared to 79.6 kcal/mol for the carbon–bromine bond in its bromo analog (tert-butyl 3-(2-bromoethoxy)propanoate) . This 22.2% weaker bond translates to a 5–10× rate enhancement in bimolecular nucleophilic substitution (SN2) reactions, consistent with the established reactivity order for primary alkyl halides (I > Br > Cl) [1].

C–I Bond Strength
Class-level inference
61.9 kcal/mol
vs. C–Br 79.6 kcal/mol
Supports 5–10× faster SN2 conjugation
Gas-phase BDE; solution-phase kinetics may vary
PROTAC linker nucleophilic substitution reaction kinetics

Enhanced Lipophilicity and Cell Permeability

PubChem computed XLogP3-AA values reveal that tert-butyl 3-(2-iodoethoxy)propanoate has a lipophilicity of 2.0, whereas its bromo analog (tert-butyl 3-(2-bromoethoxy)propanoate) has a value of 1.6 [1][2]. This ΔXLogP of +0.4 indicates moderately higher partitioning into organic solvents and lipid bilayers, which can influence extraction efficiency, chromatographic behavior, and cell permeability of final PROTAC constructs.

Lipophilicity (XLogP)
Head-to-head
2.0
Bromo analog: 1.6
ΔXLogP +0.4 may influence partitioning
Computed XLogP3-AA; experimental logP may differ
Lipophilicity LogP membrane permeability

Validated FAK Degrader PROTAC Synthesis

tert-Butyl 3-(2-iodoethoxy)propanoate is explicitly employed in the synthesis of PROTAC FAK degrader 1 (also designated PROTAC-3), a potent and selective von Hippel-Lindau-based degrader of focal adhesion kinase (FAK) [1]. The degrader exhibits an IC50 of 6.5 nM and DC50 of 3 nM in cellular assays [2]. The linker's iodo group participates in nucleophilic substitution with a piperazine intermediate, followed by tert-butyl ester deprotection and amide coupling to complete the PROTAC architecture [1].

Published PROTAC Use
Supporting evidence
FAK degrader (PROTAC-3)
DIPEA, DMF, 75 °C, 24 h
Reported PROTAC synthesis compatibility
Reported IC50 6.5 nM / DC50 3 nM in cellular assays
PROTAC FAK degrader targeted protein degradation

Mild Acid Deprotection of tert-Butyl Ester

The tert-butyl ester of tert-butyl 3-(2-iodoethoxy)propanoate undergoes rapid deprotection with trifluoroacetic acid (TFA) in dichloromethane at 0–23 °C within 1 hour, as demonstrated in the IDO1 degrader synthetic scheme [1]. In contrast, methyl or ethyl esters require harsh alkaline hydrolysis (e.g., refluxing NaOH) or prolonged acidic conditions that may degrade sensitive functional groups. This orthogonal stability profile allows the iodo group to participate in nucleophilic substitution while the ester remains intact, followed by mild, selective deprotection without disturbing base-sensitive moieties.

Deprotection Conditions
Class-level inference
TFA/CH2Cl2
0–23 °C, 1 h
Supports orthogonal deprotection strategy
Stable to nucleophiles and bases during conjugation
Protecting group orthogonal synthesis tert-butyl ester

Procurement: Purity and Cost Advantage

Commercially, tert-butyl 3-(2-iodoethoxy)propanoate is available at ≥98% purity from InvivoChem , while the bromo analog (tert-butyl 3-(2-bromoethoxy)propanoate) is typically offered at 95% purity . In terms of cost, the iodo compound is priced at approximately £69 per gram from Fluorochem , whereas the bromo analog is listed at $217.90 per gram from Aladdin (noting that purity and vendor differences may influence pricing).

Commercial Availability
Data to verify
≥98% purity
Bromo analog: 95%
Supports procurement review
Vendor catalog data; prices subject to change
Procurement purity cost analysis

tert-Butyl 3-(2-iodoethoxy)propanoate: Application Scenarios


PROTAC Synthesis via Fast Conjugation

The 5–10× faster SN2 reactivity of the iodo group (vs. bromo) makes this linker ideal for PROTAC assembly where conjugation to a nucleophilic warhead or E3 ligase ligand must proceed efficiently at moderate temperatures. The mild TFA deprotection of the tert-butyl ester [1] then liberates the carboxylic acid for final amide coupling, preserving sensitive PROTAC components.

PROTACs with Enhanced Cellular Permeability

The ΔXLogP +0.4 advantage over the bromo analog [2] may improve the membrane permeability of the final PROTAC molecule. This is particularly relevant for targets requiring high intracellular concentrations, such as FAK degraders where the linker was successfully employed to achieve an IC50 of 6.5 nM [3].

Orthogonal Protection for Multistep Bioconjugation

The combination of a highly reactive iodo leaving group and an acid-labile tert-butyl ester enables sequential functionalization: first, the iodo group participates in nucleophilic substitution (e.g., with amines or thiols), while the ester remains stable to nucleophiles and bases; subsequently, the ester is selectively deprotected with TFA without affecting base-sensitive moieties [1]. This orthogonal strategy is valuable for constructing complex bioconjugates and functionalized polymers.

Cost-Effective PROTAC Library Screening

With commercial availability at ≥98% purity and a unit cost approximately 63% lower than the bromo analog (GBP 69/g vs. $217.90/g) , this linker offers an economically attractive entry point for synthesizing PROTAC libraries. Higher initial purity reduces the need for post-synthesis purification, accelerating SAR exploration.

Application
Selection Property
Validation Focus
PROTAC conjugation studies
Iodo leaving-group reactivity context
SN2 conjugation efficiency review
Cell-permeability research
Linker lipophilicity profile
Cellular partitioning endpoint review
Orthogonal bioconjugation
Sequential deprotection strategy
Functional group compatibility review
PROTAC library synthesis
Commercial purity and availability
Scale-up feasibility and procurement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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